High Specificity for Plasma Amine Oxidase (Ki = 0.5-1 µM) vs. Weak MAO Inhibition
Derivatives of phenyl(1H-pyrrol-1-yl)acetic acid, specifically its hydrazides, demonstrate a unique, highly specific and irreversible inhibition profile for plasma amine oxidase (a copper-dependent amine oxidase, Cu-AO) with a Ki value in the 0.5-1 µM range, while acting only as weak inhibitors of FAD-dependent monoamine oxidases (MAOs) [1]. In contrast, simple pyrrole-1-ylacetic acid scaffolds lack the necessary aromatic substitution to achieve this dual specificity profile; they generally exhibit broader, less specific activity or are inactive against these enzyme classes . The mode of inhibition for Cu-AO is non-competitive and irreversible, proceeding via the formation of a Schiff base with the enzyme's prosthetic carbonyl group [1].
| Evidence Dimension | Inhibition constant (Ki) for plasma amine oxidase (Cu-AO) |
|---|---|
| Target Compound Data | Ki = 0.5-1 µM (for pyrrol-1-ylphenylacetic acid hydrazide derivatives) |
| Comparator Or Baseline | Weak inhibitors of MAO activity (all hydrazides tested). No specific Ki for simple pyrrole-1-ylacetic acid derivatives. |
| Quantified Difference | High potency and selectivity for Cu-AO (Ki = 0.5-1 µM) vs. weak MAO inhibition. |
| Conditions | In vitro enzyme inhibition assay using purified plasma amine oxidase and mitochondrial MAO. |
Why This Matters
This unique specificity for Cu-AO over MAO is critical for developing targeted probes or therapeutics, minimizing off-target effects associated with MAO inhibition.
- [1] Artico, M., Corelli, F., Massa, S., Stefancich, G., Avigliano, L., Befani, O., Marcozzi, G., Sabatini, S., & Mondovi, B. (1988). Inhibition of copper-dependent amine oxidases by some hydrazides of pyrrol-1-ylbenzoic and pyrrol-1-ylphenylacetic acids. Journal of Medicinal Chemistry, 31(4), 802-806. View Source
